(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

Catalog No.
S1525899
CAS No.
56588-58-0
M.F
C18H22O2
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-meth...

CAS Number

56588-58-0

Product Name

(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

IUPAC Name

(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

Molecular Formula

C18H22O2

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i7D2

InChI Key

DNXHEGUUPJUMQT-XIMAIENTSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O

Synonyms

3-Hydroxyestra-1,3,5(10)-trien-17-one-d2; (+)-Estrone-d2; 1,3,5(10)-Estratrien-3-ol-17-one-d2; 3-Hydroxy-17-keto-estra-1,3,5-triene-d2; Aquacrine-d2; Crinovaryl-d2; Cristallovar-d2; Crystogen-d2; WAY 164397-d2; Wynestron-d2;

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

[2H]C1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1=O)C)C=CC(=C4)O)[2H]

Here's what we can glean:

  • Estrone Structure

    Estrone-16,16-D2 likely refers to a modified version of the natural estrogen, Estrone. Estrone has a core structure with specific numbering for its various positions. The "16,16-D2" designation might indicate a modification at the 16th carbon position, possibly involving the addition of two Deuterium atoms (D). Deuterium is a stable isotope of Hydrogen.

  • Estrogen Research

    Estrogens, including Estrone, are well-studied hormones with various physiological effects. Research on estrogens explores their roles in reproduction, bone health, cardiovascular function, and brain function .

The compound (8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one is a complex organic molecule that belongs to the class of steroids. Its structure includes multiple chiral centers and features a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon. The presence of deuterium atoms (indicated by "dideuterio") suggests that this compound may be used in studies requiring isotopic labeling for tracing or mechanistic investigations. The hydroxyl group (-OH) indicates potential sites for hydrogen bonding and reactivity in biological systems.

E2-d2, like estrone, can bind to estrogen receptors (ERs) but has a weaker effect compared to estradiol, the most potent natural estrogen. However, its primary function in research lies in its use as an internal standard for mass spectrometry analysis of estrone metabolism and related pathways [].

. Key steps might include cyclization reactions to form the polycyclic structure and selective functional group modifications.
  • Semi-synthesis: Starting from a naturally occurring steroid backbone, modifications such as hydroxylation or deuteration can be performed.
  • Isotopic Labeling: The introduction of deuterium can be achieved through methods such as hydrogen-deuterium exchange or using deuterated reagents during synthesis.
    • Anticancer Properties: Many steroids and steroid derivatives have been investigated for their ability to inhibit cancer cell proliferation.
    • Hormonal Activity: Given its steroid-like structure, it may interact with steroid hormone receptors.
    • Neuroprotective Effects: Some related compounds have shown promise in neuroprotection and cognitive enhancement.

    Studies utilizing transcription factor activity profiling have demonstrated that structural analogs can modulate gene expression pathways relevant to these activities .

    The applications of this compound are primarily theoretical at this stage but could include:

    • Pharmaceutical Development: As a potential lead compound for drug development targeting hormonal pathways or cancer treatment.
    • Research Tool: Its isotopic labeling could make it useful in metabolic studies or mechanistic investigations in biochemistry.

    Interaction studies involving this compound would likely focus on its binding affinity to various biological targets:

    • Receptor Binding Studies: Assessing how well the compound binds to steroid hormone receptors or other relevant targets.
    • Enzyme Inhibition Assays: Evaluating its potential as an inhibitor of enzymes involved in metabolic pathways related to cancer or hormonal regulation.

    Such studies would help elucidate its mechanism of action and therapeutic potential.

    Several compounds share structural similarities with (8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one. Below is a comparison highlighting its uniqueness:

    Compound NameStructure SimilarityUnique FeaturesKnown Biological Activity
    TestosteroneSteroidal backboneNatural androgenAnabolic effects
    DihydrotestosteroneSteroidal backbonePotent androgenHair loss association
    EstradiolSteroidal backboneEstrogenic activityFemale reproductive health
    CortisolSteroidal backboneGlucocorticoid activityStress response

    This compound's unique arrangement of substituents and isotopic labeling distinguishes it from these analogs and may confer distinct biological properties that warrant further investigation.

    XLogP3

    3.1

    Wikipedia

    3-Hydroxy(16,16-~2~H_2_)estra-1,3,5(10)-trien-17-one

    Dates

    Modify: 2024-04-14

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